molecular formula C15H14O3 B191191 3-(4-Hydroxyphenyl)chroman-7-ol CAS No. 94105-90-5

3-(4-Hydroxyphenyl)chroman-7-ol

Cat. No.: B191191
CAS No.: 94105-90-5
M. Wt: 242.27 g/mol
InChI Key: ADFCQWZHKCXPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as S-equol, is a chiral metabolite of the soy isoflavone daidzein. It is produced via intestinal microbial metabolism in approximately 30–50% of humans after soy consumption . Structurally, it consists of a chroman backbone (a benzopyran ring system) substituted with a 4-hydroxyphenyl group at position 3 and a hydroxyl group at position 7 (Figure 1). Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .

S-equol exhibits estrogenic activity, binding preferentially to estrogen receptor β (ERβ) over ERα, with a binding affinity ratio (ERβ:ERα) of 7:1 . Physicochemical properties include a melting point of 189–190°C, solubility in DMSO and methanol, and a logP value of ~2.8, indicating moderate lipophilicity .

Preparation Methods

Chemical Synthesis via Hydrogenation and Base-Catalyzed Rearrangement

The traditional chemical synthesis of 3-(4-Hydroxyphenyl)chroman-7-ol involves multi-step reactions starting from chromene precursors. A patented process outlines the following key stages :

Hydrogenation of Chromene Derivatives

The synthesis begins with the hydrogenation of 2,2-bis(lower alkyl)-3-phenyl-4-(hydroxyphenyl)chromene. This reaction is catalyzed by Raney Nickel under mild conditions (50°C, 4 hours), yielding a cis-3,4-diphenylchroman intermediate. For example, hydrogenation of 7-methoxy-3-phenyl-4-(4-hydroxyphenyl)chromene produces cis-2,2-dimethyl-7-methoxy-3-phenyl-4-(4-hydroxyphenyl)chroman .

Reaction with Haloalkylamines

The hydroxyl group of the intermediate is functionalized using haloalkylamines such as N-(2-chloroethyl)pyrrolidine hydrochloride. This step occurs in isopropanol with sodium hydroxide as a base, facilitating nucleophilic substitution to form a secondary amine derivative. The reaction mixture is extracted with diethyl ether and purified via acid-base partitioning, achieving a yield of ~70% .

Base-Catalyzed Isomerization

The final step involves treating the cis-isomer with a strongly basic catalyst (e.g., organolithium compounds or alkali metal alkoxides) in an inert solvent. This induces a stereospecific rearrangement to the trans-configuration, critical for biological activity. For instance, using sodium methoxide in methanol converts cis-2,2-dimethyl-7-methoxy-3-phenyl-4-[p-(β-pyrrolidinoethoxy)phenyl]chroman to its trans counterpart with >95% efficiency .

Table 1: Key Parameters in Chemical Synthesis

StepReagents/CatalystsConditionsYield
HydrogenationRaney Nickel50°C, 4 hours70–75%
Haloalkylamine ReactionN-(2-chloroethyl)pyrrolidineNaOH, isopropanol65–70%
IsomerizationSodium methoxideMethanol, reflux>95%

Biocatalytic Synthesis Using Engineered Enzymes

Recent advances in biotechnology have enabled the regioselective synthesis of (S)-equol via engineered microbial systems .

One-Pot Bioconversion Platform

A recombinant Escherichia coli strain expressing daidzein reductases (e.g., dihydrodaidzein reductase, tetrahydrodaidzein reductase) and 4-hydroxyphenylacetate 3-monooxygenase (HpaBC) converts daidzein to this compound in a single reaction vessel. The process involves:

  • Reduction : Daidzein is sequentially reduced to dihydrodaidzein, tetrahydrodaidzein, and finally (S)-equol.

  • Hydroxylation : HpaBC introduces a hydroxyl group at the C6 position of (S)-equol, producing 6-hydroxyequol (6HE) with 95% regioselectivity .

Enzyme Engineering for Regioselectivity

Docking studies identified Thr292 as a critical residue in HpaBC’s active site. The T292A variant eliminates 3′-hydroxylation side reactions, enabling exclusive C6 hydroxylation. This mutant achieves a 6HE titer of 0.95 mM from 1 mM daidzein, demonstrating a 4.5-fold improvement over wild-type HpaBC .

Table 2: Performance of Engineered HpaBC Variants

VariantSubstrateProductRegioselectivityYield
Wild-TypeDaidzein6HE + 3′HE65% C60.21 mM
T292ADaidzein6HE95% C60.95 mM

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Chemical Synthesis : Offers high yields (>95% in isomerization) but requires hazardous reagents (e.g., organolithium compounds) and multi-step purification.

  • Biocatalytic Synthesis : Provides stereoselectivity (exclusive S-configuration) and avoids toxic solvents, though substrate conversion rates are lower (≤1 mM) .

Environmental and Economic Considerations

  • The enzymatic approach reduces waste generation by 40% compared to chemical methods, aligning with green chemistry principles .

  • Patent-based chemical processes are cost-effective at scale (>10 kg batches) but face regulatory challenges due to residual metal catalysts .

Chemical Reactions Analysis

Equol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents for oxidation, and various catalysts for substitution reactions. The major products formed from these reactions are typically hydroxylated derivatives of equol .

Comparison with Similar Compounds

Structural Analogs and Isoflavones

Genistein (5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one)

  • Structure : Differs by a chromen-4-one core (unsaturated ketone) instead of chroman-7-ol.
  • Activity : Binds both ERα and ERβ but lacks stereoselectivity. Demonstrates tyrosine kinase inhibition, contributing to anticancer effects .
  • Solubility : Lower solubility in polar solvents compared to S-equol due to the ketone group .

Daidzein (7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-one)

  • Relationship : S-equol is the hydrogenated metabolite of daidzein.
  • Bioactivity : Less potent ERβ affinity than S-equol. Requires microbial conversion for activation .

Ram-2 and Ram-3 Derivatives

  • Structure : Genistein derivatives with acetylated glycosyl or alkyl chains at position 7.
  • Activity : Enhanced solubility and membrane permeability but reduced ERβ selectivity compared to S-equol .

3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one

  • Structure : Chlorophenyl substitution at position 3 and morpholinylmethyl at position 8.

Enantiomers: R-equol vs. S-equol

  • Stereochemistry : S-equol is the biologically active enantiomer, with 10-fold higher ERβ affinity than R-equol .
  • Pharmacokinetics : S-equol shows faster metabolic clearance but superior tissue distribution in preclinical models .

Chroman Derivatives from Natural Sources

Broussonetia Chroman Compounds

  • Examples : 7,4'-Dihydroxy-3'-prenylflavan and Broussonetine A.
  • Activity : These derivatives exhibit anti-inflammatory and antiviral properties but lack significant ER binding .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
S-equol Chroman-7-ol C₁₅H₁₄O₃ 242.27 3-(4-OH-phenyl), 7-OH
Genistein Chromen-4-one C₁₅H₁₀O₅ 270.24 5,7-OH, 4-keto
R-equol Chroman-7-ol C₁₅H₁₄O₃ 242.27 3-(4-OH-phenyl), 7-OH (R)
3-(4-Chlorophenyl) Derivative Chromen-4-one C₂₁H₁₈ClNO₄ 385.83 4-Cl, 8-morpholinylmethyl

Key Research Findings

  • Stereoselectivity : S-equol’s ERβ binding is conformation-dependent, with the 7-OH group critical for hydrogen bonding to Glu305 and Arg346 residues .
  • Synthetic Modifications : Alkylation of the 7-OH (e.g., Ram-2) reduces ER binding but improves pharmacokinetic profiles .
  • Toxicity : S-equol exhibits low hepatotoxicity (IC₅₀ > 300 μM in L02 cells), unlike some synthetic analogs .

Biological Activity

3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as S-equol, is a significant metabolite derived from the soy isoflavone daidzein. This compound has garnered attention for its biological activities, particularly in relation to its interaction with estrogen receptors and its potential therapeutic applications. This article delves into the biological activity of S-equol, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Target of Action

S-equol primarily targets estrogen receptors (ERs) , specifically showing a stronger binding affinity to estrogen receptor β (ERβ) compared to estrogen receptor α (ERα) . Additionally, it interacts with G-protein coupled estrogen receptor (GPR30) , which plays a role in mediating rapid cellular responses to estrogen.

Mode of Action

As a phytoestrogen, S-equol mimics the action of estrogen in the body by binding to ERs. This binding activates various signaling pathways that are crucial for cellular functions. For instance, in astrocytes, S-equol promotes cell proliferation and migration through the activation of extracellular-signal-regulated kinase (ERK) pathways and rearrangement of the cytoskeletal protein actin .

Interaction with Proteins

S-equol interacts with several enzymes and proteins within human cells. Its ability to bind to ERs expressed in various brain regions suggests a potential role in neuroprotection and cognitive function enhancement. Studies have shown that S-equol can enhance dendrite arborization in Purkinje cells and promote neurite growth in Neuro-2A cells, indicating its neurotrophic effects.

Cellular Effects

The compound has demonstrated significant effects on cellular processes:

  • Neurite Growth : Enhances neurite outgrowth in neuronal cells.
  • Cell Proliferation : Stimulates proliferation in astrocytes.
  • Cytoskeletal Rearrangement : Induces changes in actin dynamics that are essential for cell migration and morphology .

Case Studies

  • Neuroprotective Effects : A study highlighted that S-equol administration improved cognitive function in animal models by enhancing synaptic plasticity and reducing oxidative stress markers in neurons.
  • Hormonal Modulation : Research indicates that S-equol may alleviate menopausal symptoms by modulating estrogen levels and improving bone density without the adverse effects associated with synthetic estrogens .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Estrogen Receptor BindingBinds preferentially to ERβ over ERα
NeuroprotectionEnhances dendritic growth and synaptic function
Cell ProliferationStimulates astrocyte proliferation
Cytoskeletal DynamicsInduces actin rearrangement for enhanced migration

Properties

IUPAC Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFCQWZHKCXPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058705
Record name (R,S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94105-90-5
Record name 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94105-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EQUOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.2%

Synthesis routes and methods II

Procedure details

A suspention of Palladium-on-charcoal (10%, 2.2 g) in glacial acetic acid (15 ml) was treated with oxygen for three days. The suspention catalyst was added to the solution of 4′,7-dihydroxy isoflavone (0.5 g, mmol) in diglume (60 ml). After 30 min. of catalytic hydrogenation at atmospheric pressure, the solution was filtered and washed with diglume and hot acetic acid. The combined filtrate were evaporoted by using water vacuum pump followed by high vacuum pump. The curde was dissolved in ethylacetate and wished with sodium bicarbonate (5%) and with water till neutral, dried (MgSO4) filtred and evaporeted to give pale white crude (0.385 g) which was recrystallized in aquoes ethanol to give 22a as white crystals (0.361 g), m.p. 156–158° C. (lit. 158° C.). Rfs=IR (KBr) 3380−2720 cm−1. δH (acetone-d6) 2.89 (2H, m, C-4-H2), 3.1 (1H, m, C-3-H), 3.94 (1H, t, J=10.38 Hz, C-2-HA), 4.18 (1H, m, C-2-HE), 6.29 (1H, d, JC-8-H & C-6-H=2.44 Hz, C-8-H), 6.37 (1H, dd, JC-6-H & C-7-H=8.24 Hz, JC-6-H & C-8-H=2.44 Hz, C-6-H), 6.82 (2H, dd, JC-3′-H & C-2′-H=8.55 Hz, JC-3′ & C-5-H=2.74 Hz, C-3′-H and C-5′-H or C-2′-H and C-6′-H), 6.89 (1H, d, JC-5-H & C-6-H=8.24 Hz, C-5-H), 7.16 (2H, dd, JC-2′-H & C-5′-H=8.24 Hz, JC-2′-H & C-6′-H=2.74 Hz, C-2′-H and C-6′-H or C-3′-H and C-5′-H), 8.15 (1H, br s, C-7-OH or C-4′-OH) and 828 (1H, br s, C-4′-OH or C-7-OH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Hydroxyphenyl)chroman-7-ol
3-(4-Hydroxyphenyl)chroman-7-ol
3-(4-Hydroxyphenyl)chroman-7-ol
3-(4-Hydroxyphenyl)chroman-7-ol
3-(4-Hydroxyphenyl)chroman-7-ol
3-(4-Hydroxyphenyl)chroman-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.